α-胡萝卜素

描述

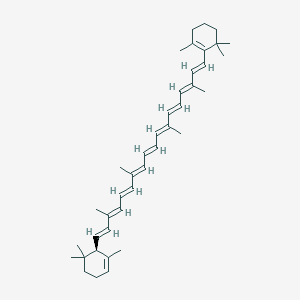

Alpha-Carotene is a natural lipid-soluble terpene and one of the C40 carotenes . It is widely found in dietary fruits and vegetables, and its concentration depends on the plant species .

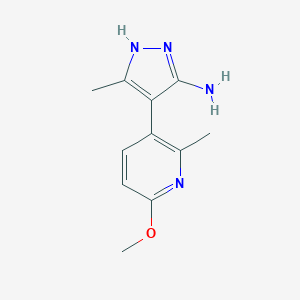

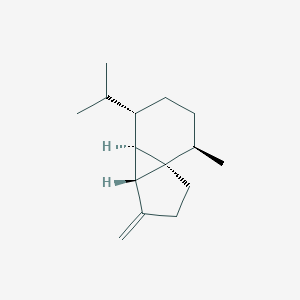

Molecular Structure Analysis

The chemical structure of alpha-Carotene is based on the unsaturated polyene chain skeleton, with an ε-ring and a β-ring on each side of the skeleton . The molecular formula of alpha-Carotene is C40H56, and it has a molar mass of 552.873 g/mol .Physical And Chemical Properties Analysis

Alpha-Carotene is a tetraterpenoid compound and is structurally similar to beta-Carotene . It is a natural lipid-soluble terpene . The structure of alpha-Carotene consists of 11 conjugated double bonds, which give it its characteristic deep orange color .科学研究应用

-

Pharmaceuticals and Health Commodities

- Field : Biopharmaceutical Research

- Application : Alpha-Carotene is known for its multifarious health advantages . It has been found to contribute to the enhancement of human well-being .

- Methods : Incorporating alpha-Carotene-rich foods into one’s diet can promote overall well-being and contribute to the prevention of various chronic diseases .

- Results : Research has provided evidence for the noteworthy contribution of carotenoids to the enhancement of human well-being .

-

Food and Nutrition

- Field : Food Science

- Application : Alpha-Carotene is extensively employed in the realms of food, nutrition, and health commodities .

- Methods : It is incorporated into food products for its health benefits and pigmentation properties .

- Results : The consumption of carotenoids is correlated with positive health effects and a decreased risk of several chronic diseases .

-

Cosmetics

- Field : Cosmetic Science

- Application : Alpha-Carotene is used in cosmetics for its antioxidant properties and pigmentation .

- Methods : It is incorporated into cosmetic products for its skin health benefits .

- Results : The use of Alpha-Carotene in cosmetics has shown positive effects on skin health .

-

Photosynthesis in Plants

- Field : Plant Biochemistry

- Application : Alpha-Carotene regulates the flow of energy within the photosynthetic apparatus and protects the chlorophylls from photo-induced damage caused by excess of light absorption .

- Methods : It is naturally present in plants and plays a crucial role in photosynthesis .

- Results : The presence of Alpha-Carotene in plants has shown to enhance their photosynthetic efficiency .

-

Phytohormone-like Functions in Plants

- Field : Plant Biology

- Application : More apocarotenoids with phytohormone-like functions in regulating plant growth and development, symbiosis, and plant defense against herbivores have been unraveled .

- Methods : These functions are inherent to the plants and are part of their natural growth and defense mechanisms .

- Results : The presence of Alpha-Carotene and its derivatives in plants has shown to enhance their growth, development, and defense mechanisms .

-

Prevention and Treatment of Several Cancers

- Field : Oncology

- Application : Dietary lutein and zeaxanthin, which are carotenoids like alpha-Carotene, would have a potential role in the prevention and treatment of several cancers such as colorectal cancer and lung cancer .

- Methods : The consumption of alpha-Carotene-rich foods has been associated with a reduced risk of certain types of cancer .

- Results : Several studies have demonstrated that alpha-Carotene can reduce the risk of cancer-related mortality .

-

Lower Risk of All-Cause Mortality

- Field : Epidemiology

- Application : A 2018 meta-analysis found that both dietary and circulating alpha-Carotene are associated with a lower risk of all-cause mortality .

- Methods : The consumption of alpha-Carotene-rich foods has been associated with a reduced risk of all-cause mortality .

- Results : The meta-analysis provided evidence that higher levels of alpha-Carotene in the diet and in the blood are associated with lower mortality rates .

安全和危害

未来方向

The beneficial effects of dietary alpha-Carotene intake in widespread modern civilization diseases, such as cancer, cardiovascular disease, and photosensitivity disorders, have been attributed to its unique antioxidative properties . Future research will likely focus on further elucidating the mechanisms of action of alpha-Carotene and exploring its potential therapeutic applications .

属性

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAOWXLWRTKGA-NTXLUARGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893691 | |

| Record name | alpha-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

alpha-Carotene | |

CAS RN |

7488-99-5 | |

| Record name | α-Carotene (natural) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7488-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45XWE1Z69V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187.5 °C | |

| Record name | alpha-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

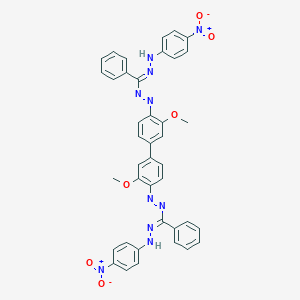

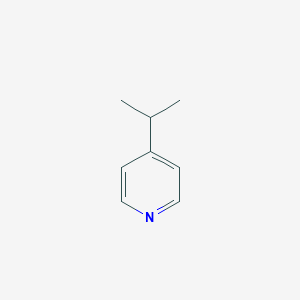

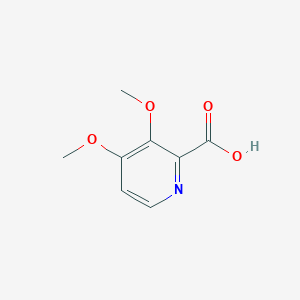

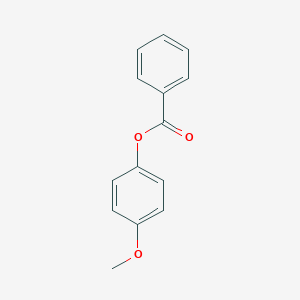

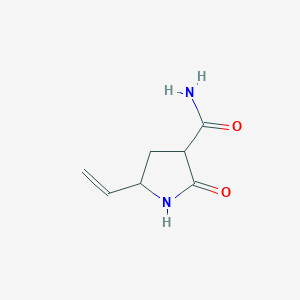

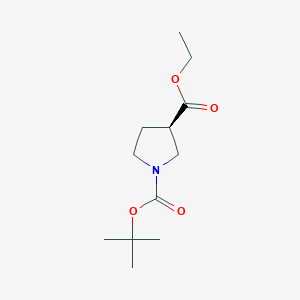

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

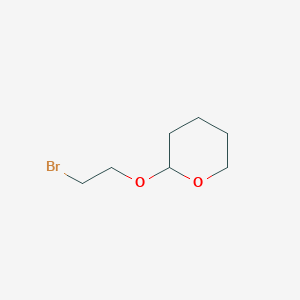

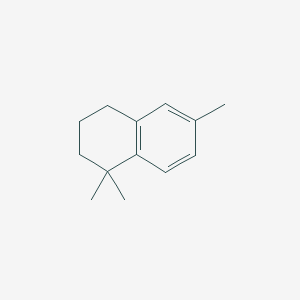

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)